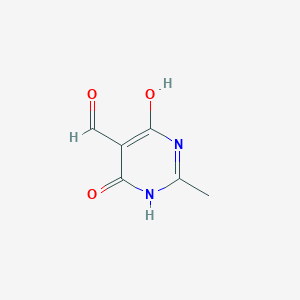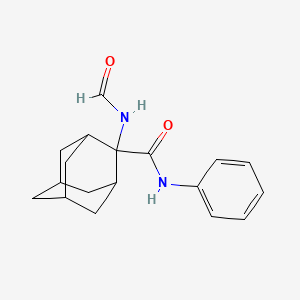
C.I. Reactive Yellow 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Reactive Yellow 7 is a synthetic dye belonging to the class of reactive dyes, which are widely used in the textile industry for dyeing cellulosic fibers such as cotton. Reactive dyes form a covalent bond with the fiber, resulting in excellent wash and light fastness properties. This compound is known for its bright yellow hue and is used in various applications beyond textiles, including biological staining and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Yellow 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. The specific aromatic amine and coupling component used can vary, but common choices include aniline derivatives and phenolic compounds.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the following steps:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under controlled conditions to form the dye.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: C.I. Reactive Yellow 7 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive group in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Hydrolysis: The dye can hydrolyze in the presence of water, especially under alkaline conditions, leading to the formation of hydrolyzed dye products.
Oxidation and Reduction: The dye can undergo redox reactions, although these are less common in typical dyeing processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Hydrolysis: Alkaline conditions, often achieved with sodium hydroxide, facilitate hydrolysis.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.
Major Products Formed:
Hydrolyzed Dye Products: Resulting from the hydrolysis of the dye.
Substituted Products: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
C.I. Reactive Yellow 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent for biological tissues and cells, aiding in the visualization of cellular structures.
Industry: Utilized in various industrial processes, including the dyeing of textiles, paper, and leather.
Mécanisme D'action
The mechanism of action of C.I. Reactive Yellow 7 involves the formation of covalent bonds with the substrate, typically through nucleophilic substitution reactions. The reactive group in the dye, often a halogenated triazine or vinyl sulfone, reacts with nucleophilic sites on the substrate, such as hydroxyl or amino groups. This covalent bonding ensures strong attachment of the dye to the substrate, resulting in high fastness properties.
Comparaison Avec Des Composés Similaires
- C.I. Reactive Yellow 145
- C.I. Reactive Yellow 186
- C.I. Reactive Red 195
- C.I. Reactive Blue 194
These compounds share the common feature of forming covalent bonds with substrates, but each has unique properties that make them suitable for different applications.
Propriétés
Numéro CAS |
12226-46-9 |
|---|---|
Formule moléculaire |
CoSi2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




